molecular formula C17H16BrFN2O4S B10813311 4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide

4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide

Cat. No.: B10813311
M. Wt: 443.3 g/mol
InChI Key: AODQVNKKCDMDSX-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide is a synthetic organic compound that features a bromine atom, a fluoro-phenyl group, and a morpholine-4-sulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom to the benzene ring.

    Sulfonylation: Attachment of the morpholine-4-sulfonyl group.

    Amidation: Formation of the benzamide linkage with the fluoro-phenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimizing these reactions for scale, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions could target the sulfonyl group.

    Substitution: Halogen atoms like bromine and fluorine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could replace the halogen atoms with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be studied for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity against certain targets.

Medicine

Medicinal applications might include its use as a lead compound in drug discovery, especially if it shows promise in treating specific diseases.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(4-chloro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide
  • 4-Bromo-N-(4-methyl-phenyl)-3-(morpholine-4-sulfonyl)-benzamide

Uniqueness

The presence of the fluoro-phenyl group might confer unique properties such as increased metabolic stability or altered binding affinity compared to similar compounds with different substituents.

Properties

IUPAC Name

4-bromo-N-(4-fluorophenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN2O4S/c18-15-6-1-12(17(22)20-14-4-2-13(19)3-5-14)11-16(15)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODQVNKKCDMDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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